molecular formula C22H24N2O5S B1226950 N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide

N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide

Cat. No. B1226950
M. Wt: 428.5 g/mol
InChI Key: WOFAMZWZAGNJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, shows extensive metabolism with principal elimination via feces, highlighting its potential in treating insomnia (Renzulli et al., 2011).

Chemical Synthesis and Analysis

  • Synthesis and alkylation studies of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines provide insights into chemical properties and reactivity patterns, relevant for the development of new compounds with this core structure (Gromachevskaya et al., 2017).

Supramolecular Structure

  • New derivatives of triflamide, like N-{[5-(iodomethyl)-4-(trifluoromethylsulfonyl)morpholin-3-yl]methyl}triflamide, exhibit interesting supramolecular structures through self-assembling via intermolecular hydrogen bonding, relevant for materials science and nanotechnology applications (Chipanina et al., 2020).

Enzyme Inhibition

  • Compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide show nanomolar inhibitory concentration against carbonic anhydrase isoenzymes, indicating potential applications in therapeutic contexts (Supuran et al., 2013).

Crystal Structure Analysis

  • The benzamide molecule in certain compounds, such as C18H16FN3O7S·CH3CN, demonstrates complex intra- and intermolecular hydrogen bonding patterns, which are crucial for understanding molecular interactions and designing novel molecules (Pang et al., 2006).

Synthetic Chemistry

  • Synthesis techniques such as Pummerer-type cyclization are crucial for creating complex molecular structures, including tetrahydroisoquinolines and tetrahydrobenzazepines, demonstrating the versatility of this chemical framework (Saitoh et al., 2001).

properties

Product Name

N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-methyl-5-morpholin-4-ylsulfonyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H24N2O5S/c1-14-4-5-17(12-15(14)2)23-22(25)21-16(3)19-13-18(6-7-20(19)29-21)30(26,27)24-8-10-28-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,23,25)

InChI Key

WOFAMZWZAGNJDE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)S(=O)(=O)N4CCOCC4)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)S(=O)(=O)N4CCOCC4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.